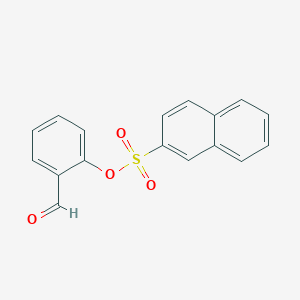

2-Formylphenyl naphthalene-2-sulfonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Formylphenyl naphthalene-2-sulfonate, also known as FNS, is a chemical compound used widely in the scientific community for various purposes. It has a molecular formula of C17H12O4S and a molecular weight of 312.34 .

Relevant Papers The search results include a paper on the synthesis of heterocycles by 2-naphthol-based multicomponent reactions , and a paper on the synthesis, analysis, and application of naphthalene sulfonic acid formaldehyde condensate . These papers may provide further insights into the properties and applications of 2-Formylphenyl naphthalene-2-sulfonate and related compounds.

Aplicaciones Científicas De Investigación

Environmental Applications in Water Treatment

2-Formylphenyl naphthalene-2-sulfonate, a derivative of naphthalene sulfonates, has been studied for its environmental applications, particularly in water treatment. A study by Alkhuraiji and Leitner (2016) demonstrated the effectiveness of electron beam irradiation in reducing the concentration of naphthalenesulfonate in aqueous solutions, suggesting its potential in treating industrial wastewater containing such compounds (Alkhuraiji & Leitner, 2016). Similarly, Pan et al. (2008) developed a recyclable acrylic ester polymer for the efficient removal of aromatic sulfonates, like 2-naphthalene sulfonate, from wastewater, highlighting its potential in industrial applications (Pan et al., 2008).

Applications in Polymer Science

The compound's derivatives have been explored in polymer science. For instance, Chen et al. (2006) and Hu et al. (2007) synthesized sulfonated copolyimides and polyimides, respectively, which demonstrated high proton conductivity and potential for use in fuel cell applications (Chen et al., 2006); (Hu et al., 2007).

Analytical Chemistry Applications

In analytical chemistry, methods have been developed to analyze naphthalene sulfonates in various matrices. Hashemi and Kaykhaii (2017) reviewed analytical methods and techniques used for the pre-concentration and analysis of naphthalene sulfonates, highlighting their importance in the chemical industry (Hashemi & Kaykhaii, 2017).

Geothermal Tracing and Toxicity Studies

Rose et al. (2001) investigated the use of naphthalene sulfonates, including 2-naphthalene sulfonate, as tracers in geothermal reservoirs, demonstrating their suitability in high-temperature environments (Rose, Benoit, & Kilbourn, 2001). Additionally, the toxicity of such compounds has been a subject of study, as illustrated by Mehra and Chadha (2020), who explored the toxic potential of 2-naphthalene sulfonate in aquatic organisms, emphasizing the need for effective management of these compounds in industrial effluents (Mehra & Chadha, 2020).

Mecanismo De Acción

Target of Action

Similar compounds like 2-naphthalenesulfonic acid have been found to interact with proteins such as prothrombin and trypsin-1 .

Biochemical Pathways

Sulfonated aromatic compounds like naphthalene sulfonates are known to participate in various biological processes .

Result of Action

A related compound, 2-[(2-sulfanyl-1h-benzo[d]imidazol-5-yl)iminomethyl]phenyl naphthalene-2-sulfonate, was synthesized and characterized using ir, 1h and 13c nmr spectroscopy .

Propiedades

IUPAC Name |

(2-formylphenyl) naphthalene-2-sulfonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12O4S/c18-12-15-7-3-4-8-17(15)21-22(19,20)16-10-9-13-5-1-2-6-14(13)11-16/h1-12H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIVNRWSFOHARBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)OC3=CC=CC=C3C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Formylphenyl naphthalene-2-sulfonate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(Butan-2-ylthio)-7-[(4-chlorophenyl)methyl]-3-methylpurine-2,6-dione](/img/structure/B2434641.png)

![4-isobutyl-1-thioxo-1,2-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2434642.png)

![8-methoxy-N-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2434643.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-(2-((ethylthio)methyl)pyrrolidin-1-yl)piperidine-1-carboxamide](/img/structure/B2434644.png)

![Ethyl 3-[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl]-6-methyl-4-oxofuro[2,3-d]pyrimidine-5-carboxylate](/img/structure/B2434646.png)

![N-(5-(2-(phenylsulfonyl)ethyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2434651.png)

![1,3,9-Trimethyl-8-[[3-(trifluoromethyl)phenyl]methylsulfanyl]purine-2,6-dione](/img/structure/B2434652.png)

![4-(benzylsulfonyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)butanamide](/img/structure/B2434653.png)